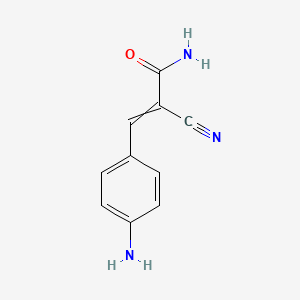

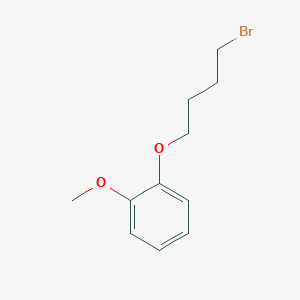

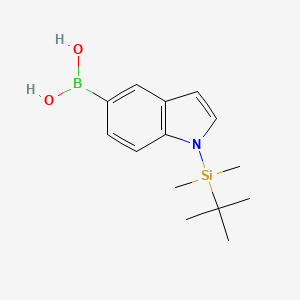

Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate

カタログ番号 B1275564

CAS番号:

350989-93-4

分子量: 291.4 g/mol

InChIキー: UCKLQWUNBRDPGI-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate is a chemical compound. It is a derivative of 2-aminothiazoles, which are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues .

Synthesis Analysis

The synthesis of similar compounds has been reported in literature. For instance, the synthesis of ethyl-2-aminothiazole-4-carboxylate Schiff bases was targeted in a study . Another study reported the synthesis of new apoptosis-inducing agents for breast cancer based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo [b]Thiophene-3-Carboxylate .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies. For example, a study on 2-aminothiazole-4-carboxylate Schiff bases reported the characterization of the compounds by FTIR and NMR (1H and 13C) . Another study reported the crystal structure of a related compound, ethyl 2-amino-4-(2-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a study reported the synthesis of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives . Another study reported the design and synthesis of ethyl-2-aminothiazole-4-carboxylate Schiff bases .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, a study reported the synthesis and pharmacological properties of polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives .科学的研究の応用

Application in Cancer Research

- Specific Scientific Field: Cancer Research

- Summary of the Application: This compound has been used in the synthesis of new apoptosis-inducing agents for breast cancer . The compounds were assessed for their cytotoxicity in vitro against MCF-7 and HepG-2 cancer cell lines .

- Methods of Application or Experimental Procedures: A multicomponent synthesis was employed for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo [ b ]thiophene-3-carboxylate . An interesting cyclization was obtained when the amino-ester reacted with ethyl isothiocyanate to give the benzo [4,5]thieno [2,3- d ] [1,3]thiazin-4-one . The amino-ester was cyclized to benzo [4,5]thieno [2,3- d ]pyrimidin-4 (3 H )-one, which was reacted with some alkylating agents leading to alkylation at nitrogen .

- Summary of Results or Outcomes: Twelve compounds showed an interesting antiproliferative potential with IC50 from 23.2 to 95.9 µM . The flow cytometric analysis results showed that hit 4 induces the apoptosis in MCF-7 cells with a significant 26.86% reduction in cell viability . The in vivo study revealed a significant decrease in the solid tumor mass (26.6%) upon treatment with compound 4 .

Application in Antimicrobial Research

- Specific Scientific Field: Antimicrobial Research

- Summary of the Application: This compound has been used in the synthesis of Schiff bases, which have been evaluated for their antimicrobial potential against multidrug resistant strains .

- Methods of Application or Experimental Procedures: Ethyl 2-aminothiazole-4-carboxylate and an aldehyde/ketone were dissolved in absolute ethanol, and a few drops of glacial acetic acid were added . This resulted in the formation of Schiff bases .

- Summary of Results or Outcomes: The synthesized compounds showed moderate to significant antibacterial and antifungal potential . It was found that compounds having a hydroxyl group substituted on the benzene ring possess strong binding affinity as compared to other analogues .

Safety And Hazards

特性

IUPAC Name |

ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3S/c1-4-19-15(17)13-12(9(2)20-14(13)16)10-5-7-11(18-3)8-6-10/h5-8H,4,16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKLQWUNBRDPGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)OC)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396527 |

Source

|

| Record name | ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |

CAS RN |

350989-93-4 |

Source

|

| Record name | ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

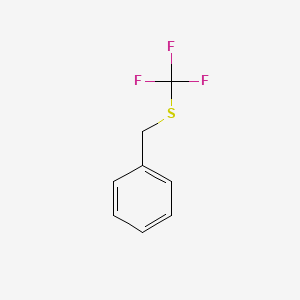

Benzyl trifluoromethyl sulfide

351-60-0

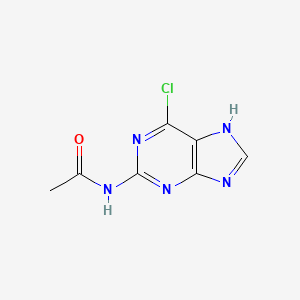

N-(6-chloro-7H-purin-2-yl)acetamide

7602-01-9

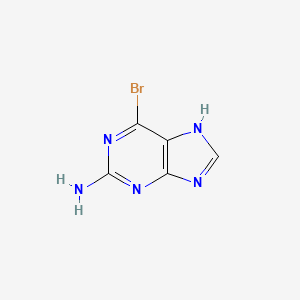

2-Amino-6-bromopurine

82499-03-4

![Spiro[2.2]pentane-1-carboxylic Acid](/img/structure/B1275520.png)